

Application Notes and Protocols: EOS-984 and Anti-PD-1 Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	EOS-984			
Cat. No.:	B15571528	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for evaluating the synergistic effects of **EOS-984**, a first-in-class Equilibrative Nucleoside Transporter 1 (ENT1) inhibitor, in combination with anti-PD-1 checkpoint blockade. Detailed protocols for key in vivo and in vitro assays are provided to facilitate the replication and further investigation of this promising immuno-oncology strategy.

Introduction

Adenosine is a potent immunosuppressive metabolite that accumulates in the tumor microenvironment (TME), dampening anti-tumor immune responses. One of the mechanisms by which adenosine exerts its effects is through its uptake into T cells via ENT1, leading to the inhibition of T cell proliferation and effector function. **EOS-984** is a highly potent and selective inhibitor of ENT1, designed to block this adenosine uptake and restore anti-tumor immunity.[1]

Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that, upon engagement with its ligands (PD-L1 and PD-L2), inhibits T cell activity. Antibodies that block the PD-1/PD-L1 axis have revolutionized cancer treatment, but a significant number of patients do not respond to these therapies. Combining anti-PD-1 therapy with agents that target alternative immunosuppressive pathways, such as the adenosine pathway, holds the potential to overcome resistance and enhance therapeutic efficacy.

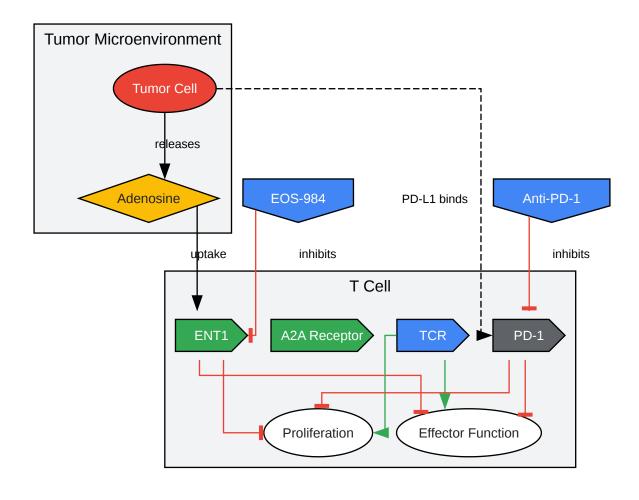
Preclinical studies have demonstrated that the combination of **EOS-984** with an anti-PD-1 antibody results in synergistic anti-tumor activity in a humanized mouse model of triple-negative breast cancer.[2] These findings provide a strong rationale for the clinical development of this combination therapy, which is currently being investigated in a Phase 1 trial for advanced solid tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data for **EOS-984**, providing a reference for its pharmacological properties.

Table 1: In Vitro Activity of EOS-984

Parameter	Value	Conditions
ENT1 Binding IC50	1.5 nM	
T-cell (0.2% HSA) IC50	0.1 nM	
T-cell (2% HSA + 0.1% AAG)	11 nM	
T-cell (50% HS) IC50	7.5 nM	
ENT1 H3-uridine uptake IC50	2 nM	
ENT2 adenosine uptake IC50	350 nM	
Data sourced from BioWorld. [1]		


Table 2: Pharmacokinetic Properties of EOS-984

Species	Dose	Half-life (t½)	Oral Bioavailability (F)
Dog	50 mg/kg p.o.	9.5 h	24%
Data sourced from BioWorld.[1]			

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for the **EOS-984** and anti-PD-1 combination therapy.

Click to download full resolution via product page

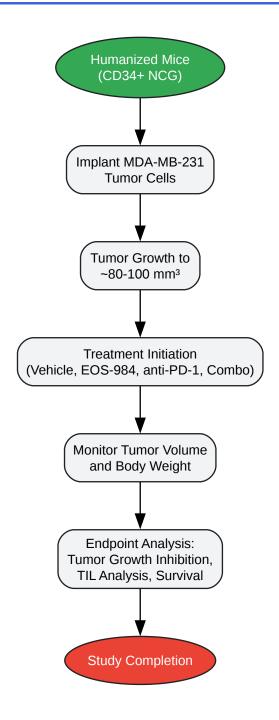
Caption: Mechanism of EOS-984 and anti-PD-1 synergy.

Experimental Protocols In Vivo Efficacy Study in Humanized Mice

This protocol describes the evaluation of **EOS-984** and anti-PD-1 combination therapy in a humanized mouse model of triple-negative breast cancer.

1. Animal Model:

- Mouse Strain: NOD-scid IL2rynull (NSG) mice engrafted with human CD34+ hematopoietic stem cells (CD34+ NCG). Humanization is typically confirmed by measuring the ratio of human CD45+ cells in peripheral blood.
- Tumor Model: Subcutaneous implantation of 1 x 10^7 MDA-MB-231 human triple-negative breast cancer cells in the right flank.
- 2. Treatment Groups:
- Vehicle Control
- EOS-984 monotherapy
- Anti-PD-1 antibody monotherapy (e.g., Pembrolizumab)
- EOS-984 and Anti-PD-1 combination therapy
- 3. Dosing and Administration:
- **EOS-984**: Based on pharmacokinetic data from a precursor compound in mice, a starting dose of 25 mg/kg administered orally (p.o.) daily is a reasonable starting point. Dose optimization studies may be required.
- Anti-PD-1 Antibody (Pembrolizumab): 10 mg/kg for the initial dose, followed by 5 mg/kg administered intraperitoneally (i.p.) every 5 days.[3][4]
- 4. Study Procedure:
- Initiate treatment when tumors reach a volume of approximately 80-100 mm³.
- Monitor tumor volume twice weekly using caliper measurements (Volume = (length x width²)/2).
- Monitor animal body weight and overall health.
- At the end of the study, collect tumors and spleens for downstream analysis.
- 5. Endpoints:



- Primary: Tumor growth inhibition.
- Secondary:
 - Analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry (e.g., CD4+, CD8+, regulatory T cells).
 - Assessment of T cell activation and effector function within the TME (e.g., IFN-γ production by TILs).
 - Overall survival.

Workflow Diagram:

Click to download full resolution via product page

Caption: In vivo efficacy study workflow.

In Vitro T Cell Functional Assays

This assay assesses the ability of **EOS-984** to restore the proliferation and function of memory T cells in the presence of an immunosuppressive adenosine environment.

a. Materials:

- Cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) from healthy, CMVseropositive donors.
- CMV lysate or pp65 peptide pool as the recall antigen.
- Adenosine.
- EOS-984.
- Complete RPMI-1640 medium.
- 96-well round-bottom plates.
- CFSE or other proliferation dye.
- IFN-y ELISA kit.
- b. Protocol:
- Thaw and label PBMCs with a proliferation dye (e.g., CFSE) according to the manufacturer's instructions.
- Seed 2 x 10⁵ labeled PBMCs per well in a 96-well plate.
- Add EOS-984 at various concentrations.
- Add adenosine to induce an immunosuppressive environment (concentration to be optimized, e.g., 10-50 μ M).
- Stimulate the cells with CMV antigen (e.g., 1 μg/mL of CMV lysate or pp65 peptide pool).
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-7 days.
- After incubation, harvest the supernatant for IFN-y measurement by ELISA.
- Analyze T cell proliferation by flow cytometry, gating on CD4+ and CD8+ T cells and measuring the dilution of the proliferation dye.

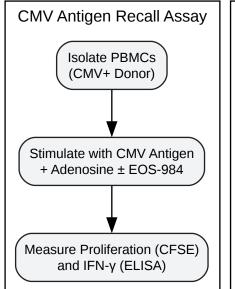
c. Endpoints:

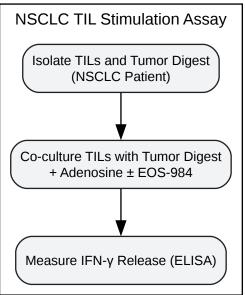
- T cell proliferation (percentage of divided cells).
- IFN-y concentration in the supernatant.

This assay evaluates the capacity of **EOS-984** to enhance the anti-tumor reactivity of TILs isolated from non-small cell lung cancer (NSCLC) patients.

a. Materials:

- Fresh tumor tissue from NSCLC patients.
- Autologous TILs isolated from the tumor tissue.
- Autologous tumor digest (as target cells).
- Adenosine.
- EOS-984.
- Complete RPMI-1640 medium with high-dose IL-2 (e.g., 3000 IU/mL).
- · 96-well plates.
- IFN-y ELISA kit.


b. Protocol:


- Isolate TILs and prepare a single-cell suspension from the NSCLC tumor tissue.
- Expand the TILs in vitro using a rapid expansion protocol (REP) with anti-CD3, IL-2, and irradiated feeder cells.
- Prepare an autologous tumor digest to serve as target cells.
- Co-culture 1 x 10⁵ expanded TILs with 1 x 10⁵ autologous tumor digest cells in a 96-well plate.

- · Add EOS-984 at various concentrations.
- Add adenosine to mimic the TME.
- Incubate the co-culture for 18-24 hours at 37°C in a 5% CO2 incubator.
- Harvest the supernatant and measure the concentration of IFN-y by ELISA.
- c. Endpoint:
- IFN-y concentration as a measure of TIL anti-tumor reactivity.

Assay Workflow Diagram:

Click to download full resolution via product page

Caption: In vitro T cell functional assay workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Itheos Therapeutics presents work behind discovery of EOS-984, a potentially first-inclass ENT1 inhibitor | BioWorld [bioworld.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: EOS-984 and Anti-PD-1 Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571528#eos-984-and-anti-pd-1-combination-therapy-experimental-setup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com